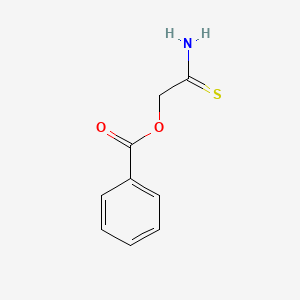

2-Benzoyloxyethanethioamide

Description

Properties

IUPAC Name |

(2-amino-2-sulfanylideneethyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c10-8(13)6-12-9(11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBOTVJZCONKDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454254 | |

| Record name | 2-Benzoyloxyethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40516-65-2 | |

| Record name | 2-(Benzoyloxy)ethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoyloxyethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Thioamides in Structural Science

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Benzoyloxyethanethioamide

A Note on the Analysis: As of the latest literature review, a definitive single-crystal X-ray diffraction study for 2-Benzoyloxyethanethioamide has not been published. This guide, therefore, serves as a comprehensive framework for its analysis, grounded in established crystallographic principles and data from analogous structures containing thioamide and benzoyl moieties. The experimental protocols described are industry-standard, and the structural analysis is a robust, predictive model intended to guide future research.

Thioamides, the sulfur analogs of amides, are a class of compounds with significant interest in medicinal chemistry and materials science.[1] Their unique physicochemical properties, such as altered polarity, enhanced hydrogen bonding capabilities, and greater stability against hydrolysis compared to their amide counterparts, make them valuable isosteres in drug design.[1][2] Thioamide-containing molecules have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects.[3]

The three-dimensional arrangement of atoms within a molecule, and the intermolecular interactions that govern its packing in the solid state, are fundamental to its function. Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for elucidating this information with high precision, providing exact details on bond lengths, bond angles, and molecular conformation.[4][5] Understanding the crystal structure of a molecule like 2-Benzoyloxyethanethioamide is crucial for rational drug design, polymorphism screening, and predicting its behavior in a biological environment. This guide provides a detailed protocol and predictive analysis for the complete structural characterization of this target compound.

Part 1: Synthesis and Characterization

A prerequisite for any crystallographic study is the synthesis and purification of the target compound to a high degree of purity, followed by unambiguous confirmation of its chemical identity.

Predicted Synthesis of 2-Benzoyloxyethanethioamide

The most common and effective method for synthesizing thioamides is the thionation of the corresponding amide.[6][7] Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a mild and versatile reagent for this transformation, compatible with a wide range of functional groups.[1][2] The predicted synthesis would, therefore, begin with the precursor, 2-benzoyloxyethanamide.

Caption: Predicted synthetic route to 2-Benzoyloxyethanethioamide.

Experimental Protocol: Synthesis

-

To a solution of 2-benzoyloxyethanamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 2-Benzoyloxyethanethioamide.

Spectroscopic Characterization

Before proceeding to crystallization, the identity and purity of the synthesized compound must be confirmed using a combination of spectroscopic methods.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular skeleton. Key expected signals include aromatic protons from the benzoyl group, methylene protons of the ethyl chain, and the characteristic downfield shift of the thioamide carbon (C=S) in the ¹³C NMR spectrum.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the amide C=O stretch and the appearance of characteristic thioamide bands, including the C=S stretching vibration.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the compound, matching its chemical formula (C₉H₉NO₂S).[12]

Part 2: Single Crystal Growth

Growing crystals of sufficient size and quality is often the most challenging step in a crystallographic analysis. The choice of solvent and crystallization technique is critical.[13]

Experimental Protocol: Crystallization

-

Solvent Screening: Screen for solvents in which 2-Benzoyloxyethanethioamide is moderately soluble. A good starting point would be solvents like ethanol, acetone, or ethyl acetate.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the purified compound in the chosen solvent.

-

Filter the solution into a clean vial.

-

Cover the vial with a perforated cap to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment and await the formation of crystals.[13]

-

Part 3: Single-Crystal X-ray Diffraction Analysis

SC-XRD provides a three-dimensional map of electron density from which the crystal structure can be determined.[3][5]

Caption: General workflow for single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled (typically to 100 K) to reduce thermal motion. It is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[3]

-

Data Reduction: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecule.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, bond lengths, and bond angles to best fit the observed diffraction pattern.[5]

-

Validation: The final structure is validated using software tools like checkCIF to ensure its chemical and crystallographic soundness. The results are typically reported in a Crystallographic Information File (CIF).

Part 4: Predictive Crystal Structure of 2-Benzoyloxyethanethioamide

Based on the known structural chemistry of related compounds, we can predict the key features of the 2-Benzoyloxyethanethioamide crystal structure.

Molecular Conformation and Geometry

The molecule contains several rotatable bonds, and its final conformation will be a balance between minimizing steric hindrance and optimizing intermolecular interactions. The thioamide group (-CSNH₂) is expected to be largely planar.

Caption: Molecular structure of 2-Benzoyloxyethanethioamide.

Table 1: Predicted Crystallographic and Geometric Data

| Parameter | Predicted Value | Rationale / Reference Analogues |

| Crystal Data | ||

| Crystal System | Monoclinic | Common for organic molecules.[14] |

| Space Group | P2₁/c | A frequently observed space group for centrosymmetric packing.[14] |

| Selected Bond Lengths (Å) | ||

| C=S | 1.68 Å | Typical for thioamides. |

| C-N (thioamide) | 1.33 Å | Shorter than a single bond due to resonance. |

| C=O (ester) | 1.21 Å | Standard ester carbonyl bond length.[15] |

| C-O (ester) | 1.34 Å | Standard ester C-O single bond length.[15] |

| Selected Bond Angles (°) | ||

| N-C-S | 125° | Consistent with sp² hybridization. |

| O=C-O (ester) | 123° | Typical for ester groups.[16] |

Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by hydrogen bonds and other weaker interactions, which dictate the supramolecular architecture.[17]

-

N-H···S Hydrogen Bonding: The most significant interaction is expected to be the hydrogen bond between the thioamide N-H donor and the sulfur atom of an adjacent molecule. This interaction is highly robust and often leads to the formation of centrosymmetric dimers.[14]

-

C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the carbonyl oxygen of the benzoyl group and aromatic or aliphatic C-H donors are also highly probable, further stabilizing the crystal lattice.[18]

-

π-π Stacking: The presence of the benzoyl group's aromatic ring allows for potential π-π stacking interactions between adjacent molecules, which would contribute to the overall packing energy.[19]

Caption: Predicted key intermolecular interactions in the crystal.

Table 2: Predicted Hydrogen Bond Geometry

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation |

| N–H···S | 0.86 | 2.50 | 3.35 | 170 | -x, -y, -z |

| C–H···O | 0.95 | 2.45 | 3.30 | 150 | x, y-1, z |

| (Note: Values are predictive and based on typical geometries observed in similar structures) |

Conclusion

This technical guide outlines a complete and robust strategy for the synthesis, crystallization, and definitive structural analysis of 2-Benzoyloxyethanethioamide. While a published structure is not yet available, the predictive analysis, grounded in the extensive crystallographic data of related thioamides and benzoyl derivatives, provides a strong foundation for future experimental work. The elucidation of this crystal structure will provide critical insights into its solid-state properties and conformational preferences, which are invaluable for its potential development in pharmaceutical and materials science applications.

References

-

Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. (n.d.). MDPI. Retrieved from [Link]

-

Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Molecular Recognition Studies of Thioamide (−CSNH2) Functionality through Co-crystals of Some Thiobenzamides with N-Donor Ligands: Evaluation and Correlation of Structural Landscapes with Morphology and Lattice Energy. (2023). ACS Publications. Retrieved from [Link]

-

Synthesis and single crystal structure analysis of three novel benzoylthiourea derivatives. (2009). ResearchGate. Retrieved from [Link]

-

Thioamide N–C(S) Activation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Interaction of Thioamides, Selenoamides, and Amides With Diiodine. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Crystal structure of 5-benzoyl-2,4-diphenyl-4,5-dihydrofuran-3-carbonitrile. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. (n.d.). Retrieved from [Link]

-

Thioamide-thioamide stacking interactions are highlighted. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. (2022). IUCr Journals. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved from [Link]

-

Mild Method for the Conversion of Amides to Thioamides. (n.d.). ResearchGate. Retrieved from [Link]

-

Crystal structures of 2′-benzoyl-1′-(4-methylphenyl)... (n.d.). National Institutes of Health. Retrieved from [Link]

-

Spectroscopic and mass spectrometric methods for the characterisation of metal clusters. (n.d.). Retrieved from [Link]

-

n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. (2013). ACS Publications. Retrieved from [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Spectroscopy worked example combining IR, MS and NMR. (2021). YouTube. Retrieved from [Link]

-

n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and crystal structures of 1-benzoyl-4-(4- nitrophenyl)piperazine and 1-(4-bromobenzoyl)... (2022). IUCr Journals. Retrieved from [Link]

-

Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). MDPI. Retrieved from [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). MDPI. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (n.d.). SERC Carleton. Retrieved from [Link]

Sources

- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. mdpi.com [mdpi.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Thioamide synthesis by thionation [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. web.uvic.ca [web.uvic.ca]

- 9. youtube.com [youtube.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 13. How To [chem.rochester.edu]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structure of 5-benzoyl-2,4-diphenyl-4,5-dihydrofuran-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structures of 2′-benzoyl-1′-(4-methylphenyl)-1,1′,2,2′,5′,6′,7′,7a′-octahydrospiro[indole-3,3′-pyrrolizin]-2-one and 2′-(4-bromobenzoyl)-1′-(2-chlorophenyl)-1,1′,2,2′,5′,6′,7′,7a′-octahydrospiro[indole-3,3′-pyrrolizin]-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. journals.iucr.org [journals.iucr.org]

- 19. researchgate.net [researchgate.net]

The Synthesis of Thioamide Derivatives: A Technical Guide for Drug Discovery and Development

Abstract

Thioamides, fascinating isosteres of amides, have garnered significant attention in drug discovery and medicinal chemistry.[1][2] This guide provides an in-depth exploration of the core synthetic methodologies for preparing thioamide derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical applications, and detailed protocols of key synthetic transformations. The content emphasizes not just the procedural steps but the rationale behind experimental choices, ensuring a robust and applicable understanding of this vital chemical space.

Introduction: The Thioamide Moiety in Modern Chemistry

The thioamide functional group, where the carbonyl oxygen of an amide is replaced by sulfur, is a crucial structural component in numerous natural products and pharmaceutical molecules.[3] This seemingly simple atomic substitution imparts a unique set of physicochemical properties that are highly advantageous in medicinal chemistry.[4] Thioamides are generally more resistant to enzymatic hydrolysis, enhancing the metabolic stability and bioavailability of peptide-based drugs.[1] Furthermore, they exhibit altered hydrogen bonding capabilities, being stronger hydrogen bond donors and weaker acceptors than their amide counterparts, which can significantly influence target engagement and molecular conformation.[1]

The applications of thioamides are extensive, ranging from their use as intermediates in the synthesis of sulfur-containing heterocycles like thiazoles to their direct incorporation into therapeutic agents for a wide array of diseases, including cancer, microbial and viral infections, and neurodegenerative conditions.[1][2][5] Notable examples of thioamide-containing drugs include the anti-tuberculosis agents ethionamide and prothionamide.[1]

This guide will focus on the most prevalent and reliable methods for thioamide synthesis, providing the necessary details for their successful implementation in a laboratory setting.

Key Synthetic Routes to Thioamide Derivatives

The synthesis of thioamides can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of method often depends on the nature of the starting material, desired substitution pattern, and functional group tolerance.

Sources

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

A Comprehensive Theoretical Framework for the Molecular Analysis of 2-Benzoyloxyethanethioamide

An In-Depth Technical Guide for Computational Chemistry, Spectroscopy, and Drug Discovery Applications

Executive Summary:

Thioamide derivatives are a cornerstone in medicinal chemistry, prized for their unique physicochemical properties that often enhance the stability and bioactivity of parent molecules.[1] This guide presents a comprehensive theoretical protocol for the in-depth molecular characterization of 2-Benzoyloxyethanethioamide, a molecule integrating the thioamide function with a benzoyloxy group. In the absence of extensive experimental data for this specific compound, this document serves as a robust framework for its computational investigation. We leverage Density Functional Theory (DFT) and other advanced computational methods to propose a workflow for elucidating its structural, spectroscopic, and electronic properties.[2][3] This guide is intended for researchers, computational chemists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for a thorough in silico analysis, from geometry optimization to predicting its potential biological interactions through molecular docking.

Introduction: The Rationale for a Theoretical Investigation

The strategic replacement of an amide oxygen with sulfur to form a thioamide introduces significant changes to a molecule's properties. Thioamides exhibit altered bond lengths, rotational barriers, hydrogen bonding capabilities, and spectroscopic signatures compared to their amide counterparts.[1] The C=S bond is longer and weaker than a C=O bond, the N-H group is more acidic, and the sulfur atom is a weaker hydrogen bond acceptor.[1] These modifications are not trivial; they can profoundly impact a molecule's conformational preferences, proteolytic stability, and interaction with biological targets, making thioamides valuable isosteres in peptide and drug design.

2-Benzoyloxyethanethioamide presents an interesting scaffold by combining the thioamide moiety with a benzoyloxy group, a common feature in various bioactive compounds and prodrugs. A theoretical understanding of this molecule is the logical first step toward exploring its potential applications. Computational chemistry offers a powerful, cost-effective, and predictive toolkit to achieve this.[4][5] By employing methods like Density Functional Theory (DFT), we can construct a detailed molecular portrait, predicting its stable conformation, vibrational frequencies, electronic behavior, and reactive sites before a single milligram is synthesized.[2][3][6]

This guide outlines the necessary theoretical protocols to:

-

Determine the most stable three-dimensional structure of 2-Benzoyloxyethanethioamide.

-

Predict its key spectroscopic signatures (FT-IR, FT-Raman, UV-Vis, and NMR) to aid in future experimental characterization.[7][8][9]

-

Analyze its electronic properties, including frontier molecular orbitals and electrostatic potential, to understand its reactivity and intermolecular interaction potential.

-

Propose a preliminary assessment of its bioactivity through molecular docking simulations.[10][11][12]

Caption: Proposed workflow for the theoretical investigation of 2-Benzoyloxyethanethioamide.

Core Computational Protocol: A Step-by-Step Guide

The foundation of this theoretical study rests on Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of molecules.[2] DFT provides an excellent balance between computational accuracy and resource requirements, making it the workhorse of modern computational chemistry.

Geometry Optimization & Conformational Analysis

The first and most critical step is to find the molecule's most stable 3D conformation, i.e., the structure corresponding to the global minimum on the potential energy surface.

Protocol:

-

Initial Structure Drawing: Sketch the 2D structure of 2-Benzoyloxyethanethioamide and convert it to a 3D model using molecular modeling software (e.g., GaussView, Avogadro).

-

Conformational Search (Rationale): The molecule possesses several rotatable single bonds. A simple optimization might fall into a local, not the global, energy minimum. Therefore, a potential energy surface (PES) scan should be performed by systematically rotating key dihedral angles (e.g., O1-C8, C8-C9, C9-N10) to identify the lowest energy conformer.[6]

-

DFT Optimization:

-

Method: Density Functional Theory (DFT).[5]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has a long track record of providing reliable results for a vast range of organic molecules.[11]

-

Basis Set: 6-311++G(d,p). This Pople-style basis set is robust. The '++' indicates diffuse functions on all atoms, crucial for describing lone pairs and non-covalent interactions, while '(d,p)' adds polarization functions to allow for non-spherical electron density distribution.[13]

-

Software: Gaussian 09W or a more recent version is a standard choice for such calculations.[11]

-

-

Frequency Calculation: After optimization, a vibrational frequency calculation must be performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[11]

| Parameter | Recommended Specification | Rationale |

| Calculation Type | Optimization + Frequency | Finds the minimum energy structure and confirms its stability. |

| Method | DFT | Balances accuracy and computational cost for organic molecules.[2] |

| Functional | B3LYP | A widely validated and reliable hybrid functional for general chemistry.[11] |

| Basis Set | 6-311++G(d,p) | Provides flexibility for accurate electron density description.[13] |

| Solvent Model | IEFPCM (e.g., water, ethanol) | Recommended for comparison, as properties can change in solution. |

| Table 1: Summary of the recommended DFT protocol for geometry optimization and frequency analysis. |

Predicted Molecular Structure and Spectroscopic Signatures

With the optimized geometry, we can analyze its structural parameters and predict its spectra, which are indispensable for validating any future synthesis.

Structural Parameters

The calculation will yield precise bond lengths, bond angles, and dihedral angles. Key parameters to analyze include:

-

C=S Bond Length: Expected to be significantly longer (~1.7 Å) than a typical C=O bond.[1]

-

C-N Bond: Will exhibit partial double-bond character due to resonance, resulting in a shorter bond length than a standard C-N single bond and a higher rotational barrier.[1]

-

Planarity: The degree of planarity of the thioamide group (C-C(=S)-N-H) is a key feature to investigate.

Vibrational Spectroscopy (FT-IR & FT-Raman)

The frequency calculation directly provides the theoretical vibrational spectrum. Specific bands characteristic of the functional groups are of primary interest.

-

ν(C=O) Stretch: The benzoyloxy carbonyl group should exhibit a strong absorption band, typically in the range of 1700-1750 cm⁻¹.

-

ν(C=S) Stretch: This is a hallmark of the thioamide group. The C=S stretching vibration is expected in the 1100-1140 cm⁻¹ region.[1]

-

ν(N-H) Stretch: The N-H stretching vibrations are expected in the 3100–3350 cm⁻¹ range.[7]

-

Aromatic Vibrations: C-H and C=C stretching modes from the benzene ring will appear around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

To ensure accurate assignment of these vibrational modes, a Potential Energy Distribution (PED) analysis is crucial.[13]

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states.

-

Expected Transitions: The primary chromophores are the benzene ring and the thioamide group. We anticipate π→π* transitions associated with the aromatic system and n→π* transitions involving the lone pairs on the sulfur and oxygen atoms. The thioamide C=S bond typically has a distinct UV absorption maximum around 265 nm.[1]

NMR Spectroscopy

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

-

¹³C NMR: The thiocarbonyl carbon (C=S) is a key diagnostic signal, expected to be significantly downfield in the 200–210 ppm range, much lower than its amide carbonyl counterpart.[1]

-

¹H NMR: The chemical shifts of the N-H protons and the protons adjacent to the ester and thioamide groups will be highly sensitive to the molecule's final conformation and intramolecular hydrogen bonding.

Analysis of Electronic Properties and Chemical Reactivity

Understanding the electronic landscape of 2-Benzoyloxyethanethioamide is key to predicting its reactivity and how it will interact with other molecules.

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[14]

-

HOMO: Represents the ability to donate an electron (nucleophilicity). Its energy is related to the ionization potential.

-

LUMO: Represents the ability to accept an electron (electrophilicity). Its energy is related to the electron affinity.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and polarizable.[15]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an immediate, visual guide to its charge distribution.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the carbonyl oxygen and the thioamide sulfur atoms.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are expected around the acidic N-H protons.

-

Green Regions: Represent neutral areas. The MEP map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and docking poses.[3][11][13]

Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η) and softness (S).[15] Furthermore, local reactivity can be predicted using Fukui functions, which identify the most likely sites within the molecule for nucleophilic, electrophilic, or radical attack.[13]

In Silico Biological Evaluation: Molecular Docking

To provide a preliminary assessment of 2-Benzoyloxyethanethioamide's potential as a drug candidate, a molecular docking study can be performed. This computational technique predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target.[16]

Hypothetical Docking Protocol:

-

Target Selection: Choose a protein target relevant to a disease area of interest. Thioamide-containing compounds have shown a wide range of activities, so targets could include protein tyrosine kinases, proteases, or enzymes involved in metabolic pathways.[12]

-

Protein and Ligand Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Use the DFT-optimized, lowest-energy conformer of 2-Benzoyloxyethanethioamide as the ligand.

-

-

Docking Simulation:

-

Software: Use a well-established docking program like AutoDock Vina.[11]

-

Procedure: Define a search space (grid box) around the active site of the protein. Run the docking algorithm to generate multiple binding poses.

-

-

Analysis of Results:

-

Binding Affinity: The primary output is the binding energy (in kcal/mol), which estimates the strength of the interaction. More negative values indicate stronger binding.

-

Interaction Analysis: Visualize the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking between the ligand and protein residues.

-

Conclusion and Future Outlook

This guide has detailed a comprehensive theoretical framework for the complete molecular characterization of 2-Benzoyloxyethanethioamide. By systematically applying DFT and related computational methods, it is possible to generate a wealth of predictive data on its geometry, spectroscopic profile, electronic nature, and potential bioactivity. This in silico approach provides a powerful, resource-efficient foundation that can guide and accelerate future experimental work, including targeted synthesis, spectroscopic validation, and biological screening. The insights gained from these theoretical studies are the first essential step in unlocking the potential of novel chemical entities in drug discovery and materials science.

References

-

Mitchell, N. J., & Schepartz, A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. Available at: [Link]

-

Mohapatra, R. K., et al. (2022). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. PubMed Central. Available at: [Link]

-

Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SciRP.org. Available at: [Link]

-

Kurt, M., et al. (2009). Synthesis, characterization, and antimicrobial activity of new benzoylthiourea ligands. ResearchGate. Available at: [Link]

-

Li, R., et al. (2022). A comprehensive investigation on the interaction between jaceosidin, baicalein and lipoxygenase: Multi-spectroscopic analysis and computational study. Food Chemistry. Available at: [Link]

-

Panina, N. S., & Simanova, S. A. (2013). Ligand Properties of Thioamides and Their N- and N,N'-Derivatives. ResearchGate. Available at: [Link]

-

Jensen, R. B. (1979). Vibrational characterization of the tertiary amide and thioamide group. ResearchGate. Available at: [Link]

-

Femila Nirmal, N. S., & Abbs Fen Reji, T. F. (2019). DFT and Molecular Docking Study of 2-[2-(4-Chlorophenylaminothiazol-5-yl]benzothiazole. SciSpace. Available at: [Link]

-

Suzuki, I. (1962). Infrared Spectra and Normal Vibrations of Thioamides. II. Thioacetamide. J-STAGE. Available at: [Link]

-

Mary, Y. S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. Available at: [Link]

-

Kılıç, S., et al. (2025). Experimental and Theoretical Investigation of a Benzazole-2-carboxamide Derivative: Crystal Structure, Spectroscopic Characterization, Antiproliferative Evaluation, and Molecular Docking Studies. ResearchGate. Available at: [Link]

-

Ballesteros-García, D., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. MDPI. Available at: [Link]

-

Birmingham, W. R., et al. (2023). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Available at: [Link]

-

Mary, Y. S., et al. (2024). Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity. Oriental Journal of Chemistry. Available at: [Link]

-

El-Sherif, A. A., et al. (2015). Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Kumar, D., et al. (2020). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2024). Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. PMC. Available at: [Link]

- Author. (2024).

-

El-Sayed, M. A. F., et al. (2021). The quantum chemical calculation of the prepared compounds. ResearchGate. Available at: [Link]

- MDPI. (2019). Appl. Sci., Volume 9, Issue 13 (July-1 2019). MDPI.

-

Usman, A. G., & Yektaoglu, A. (2018). study on synthesis and characterization of some 2- benzoxazolinone derivatives. Semantic Scholar. Available at: [Link]

-

Hafez, H. N., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF7 Cells of New Thiazole–Thiophene Scaffolds. MDPI. Available at: [Link]

-

Al-Masoudi, W. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link]

-

Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scirp.org. Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2023). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. ResearchGate. Available at: [Link]

-

Williams, D. (2019). Introduction to Vibrational Spectroscopy. YouTube. Available at: [Link]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 4. Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. scispace.com [scispace.com]

- 11. Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. scirp.org [scirp.org]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application of 2-Benzoyloxyethanethioamide as a Versatile Precursor for the Synthesis of 2-Substituted Thiazoline Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Thiazoline heterocycles are pivotal structural motifs found in a vast array of biologically active natural products and pharmaceutical agents, exhibiting activities ranging from anticancer to anti-HIV. The development of modular and efficient synthetic routes to access diverse thiazoline libraries is therefore a critical objective in medicinal chemistry. This application note details the utility of 2-Benzoyloxyethanethioamide as a strategic precursor for the synthesis of 2-substituted-Δ²-thiazolines. The benzoyloxy moiety serves as an excellent leaving group, facilitating a facile intramolecular cyclization. We provide a comprehensive guide, including the synthesis of the precursor, a detailed protocol for its conversion to thiazoline derivatives, mechanistic insights, and methods for characterization.

Introduction: The Strategic Advantage of 2-Benzoyloxyethanethioamide

The synthesis of the thiazoline ring is a cornerstone of heterocyclic chemistry. Classical methods, such as the Hantzsch synthesis, involve the condensation of α-haloketones with thioamides.[1] While effective, this approach can limit the diversity of substituents at the C4 and C5 positions of the ring. An alternative and highly flexible strategy involves the intramolecular cyclization of a linear precursor that already contains the core C-C-N-C=S skeleton.

The use of N-(β-hydroxy)thioamides is a well-established route, but it often requires stoichiometric dehydrating agents (e.g., Burgess reagent, SOCl₂) which can be harsh and incompatible with sensitive functional groups.[2] Our focus here is on 2-Benzoyloxyethanethioamide, a precursor designed for mild and efficient cyclization.

Causality Behind the Precursor Design:

-

Thioamide Nucleophilicity: The sulfur atom of the thioamide is a soft and potent nucleophile, poised for intramolecular attack.

-

Leaving Group Potential: The benzoyloxy group is an effective leaving group, superior to a hydroxyl group. Its departure is thermodynamically favorable as it forms the stable benzoate anion.

-

Modularity: The core value of this precursor lies in its potential for modification. While this note focuses on the parent compound, the thioamide portion can be readily substituted (N-aryl, N-alkyl) prior to cyclization, allowing for the generation of a diverse library of 2-substituted thiazolines from a common intermediate.

Synthesis of the Precursor: 2-Benzoyloxyethanethioamide

As 2-Benzoyloxyethanethioamide is not a commonly available reagent, a reliable two-step synthesis from 2-hydroxyacetamide is presented. This process involves a standard benzoylation followed by thionation.

Workflow for Precursor Synthesis

Caption: Workflow for the two-step synthesis of the target precursor.

Protocol 2.1: Synthesis of 2-Benzoyloxyacetamide

-

Reagent Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-hydroxyacetamide (10.0 g, 133 mmol).

-

Dissolution: Add anhydrous Dichloromethane (DCM, 100 mL) and anhydrous pyridine (12.8 mL, 159 mmol). Cool the resulting slurry to 0°C in an ice bath.

-

Acylation: Add benzoyl chloride (16.2 mL, 140 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor by TLC (Thin Layer Chromatography).

-

Work-up: Quench the reaction by slowly adding 50 mL of 1 M HCl. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield 2-benzoyloxyacetamide as a white solid.

Protocol 2.2: Synthesis of 2-Benzoyloxyethanethioamide

-

Reagent Setup: In a 500 mL round-bottom flask, dissolve 2-benzoyloxyacetamide (10.0 g, 55.8 mmol) in anhydrous toluene (200 mL).

-

Thionation: Add Lawesson's Reagent (12.4 g, 30.7 mmol, 0.55 eq.) in one portion.[1][3]

-

Expert Insight: Lawesson's reagent is the preferred thionating agent for amides due to its high efficiency and generally cleaner reaction profile compared to P₄S₁₀. Using slightly more than 0.5 equivalents ensures the conversion of both carbonyls in the dimeric reagent structure.

-

-

Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and concentrate in vacuo. The resulting residue can be purified directly by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes). The product, 2-Benzoyloxyethanethioamide, is typically a pale yellow solid.

Synthesis of 2-Substituted Thiazolines via Intramolecular Cyclization

The cyclization of 2-Benzoyloxyethanethioamide proceeds via an intramolecular thia-Michael addition mechanism, effectively a nucleophilic substitution where the thioamide sulfur attacks the methylene carbon, displacing the benzoate leaving group. This reaction can be promoted under mild basic conditions.

Reaction Mechanism

Caption: Proposed mechanism for base-mediated intramolecular cyclization.

Protocol 3.1: General Procedure for Thiazoline Synthesis

-

Reagent Setup: Dissolve 2-Benzoyloxyethanethioamide (or its N-substituted derivative) (1.0 eq.) in a suitable aprotic solvent such as Acetonitrile (MeCN) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.).

-

Expert Insight: A non-nucleophilic base is crucial to prevent side reactions like hydrolysis of the benzoyl group or reaction with the thioamide. K₂CO₃ is often sufficient and cost-effective.

-

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for 4-12 hours. The reaction is typically complete when TLC analysis shows the disappearance of the starting material.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the inorganic base. Rinse the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. The crude residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous MgSO₄, and re-concentrated.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-substituted thiazoline derivative.

Characterization of Thiazoline Derivatives

The successful formation of the thiazoline ring can be confirmed by standard spectroscopic techniques.[4][5]

-

¹H NMR Spectroscopy: Look for the appearance of two new characteristic multiplets in the aliphatic region, typically between 3.0-4.5 ppm, corresponding to the two methylene groups (-CH₂-S- and -CH₂-N=) of the thiazoline ring. Crucially, the signals corresponding to the benzoyl group (aromatic protons at ~7.4-8.1 ppm) should be absent in the product spectrum but present in the benzoate byproduct.

-

¹³C NMR Spectroscopy: Expect to see the characteristic signal for the imine carbon (C=N) of the thiazoline ring in the range of 160-175 ppm.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the target thiazoline derivative.

-

Infrared (IR) Spectroscopy: The spectrum should show a strong absorption band for the C=N stretch, typically around 1600-1650 cm⁻¹, and the disappearance of the C=O stretch from the benzoyloxy group of the precursor.

Data Presentation: Example Syntheses

The following table summarizes expected outcomes for the synthesis of a few representative thiazoline derivatives using this protocol.

| Entry | R-Group on Thioamide (Precursor) | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | H | 2-Thiazoline | MeCN | 40 | 6 | 85-95 |

| 2 | Phenyl | 2-Phenyl-2-thiazoline | THF | 25 | 10 | 80-90 |

| 3 | 4-Methoxy-phenyl | 2-(4-Methoxyphenyl)-2-thiazoline | MeCN | 40 | 5 | 88-96 |

| 4 | Benzyl | 2-Benzyl-2-thiazoline | THF | 50 | 8 | 75-85 |

Yields are hypothetical based on similar literature preparations and represent purified, isolated products.

Applications and Scientific Significance

Thiazoline-containing molecules are of immense interest to the pharmaceutical industry.[6] They are key components of numerous natural products with potent biological activities, including:

-

Anticancer agents: Some thiazoline derivatives have shown significant antiproliferative activity against various cancer cell lines.[7]

-

Antibacterial and Antifungal agents: The thiazoline ring is a known pharmacophore in antimicrobial compounds.

-

Anti-HIV agents: Compounds like Ritonavir contain heterocyclic systems where thiazoles play a crucial role.[1]

The synthetic route described herein provides a reliable and flexible platform for accessing novel thiazoline derivatives for screening in drug discovery programs. The mild reaction conditions are compatible with a wide range of functional groups, allowing for the late-stage diversification of complex molecules.

References

-

Kumar, S., Arora, A., Sapra, S., Kumar, R., & Singh, B. K. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(2), 902-953. [Link]

-

Wipf, P., & Venkatraman, S. (1996). An improved protocol for azole synthesis with PEG-supported Burgess reagent. Tetrahedron Letters, 37(27), 4659-4662. [Link]

-

Movassaghi, M., & Hill, M. D. (2008). Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes. Angewandte Chemie International Edition, 47(10), 1772-1775. [Link]

-

Alam, M. A., & Alsharif, Z. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(50), 31631-31635. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Sayed, N. N. E., & El-Azab, A. S. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7358. [Link]

-

Stevens, E. (2019, January 19). synthesis of thiazoles. YouTube. [Link]

-

Al-Abdullah, E. S., Al-Dies, A. M., & El-Emam, A. A. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(2), 115-136. [Link]

-

ChemTube3D. (n.d.). Thiazole Formation - Thioamides. University of Liverpool. Retrieved from [Link]

-

Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons. (While this reference is for oxazoles, the Robinson-Gabriel synthesis principles are analogous to thiazoline cyclizations). [Link]

-

Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation of Amides, 1,4-Diketones, N-(2-Oxoalkyl)amides, and N,N‘-Acylhydrazines with the Use of a Fluorous Lawesson’s Reagent. Organic Letters, 8(8), 1625–1628. [Link]

-

Fathalla, W., Zaki, M., & Aggour, Y. (2015). Synthesis and intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea. Chemistry of Heterocyclic Compounds, 51(1), 73-80. [Link]

-

Wipf, P., & Miller, C. P. (1994). Synthesis of peptide thiazolines from β-hydroxythioamides. An investigation of racemization in cyclodehydration protocols. Tetrahedron Letters, 35(34), 6267-6270. [Link]

Sources

- 1. Thioamide synthesis by thionation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Experimental setup for the synthesis of 2-Benzoyloxyethanethioamide

An Application Note and Protocol for the Synthesis of 2-Benzoyloxyethanethioamide

Introduction

2-Benzoyloxyethanethioamide is a bifunctional molecule of interest in medicinal chemistry and materials science. It incorporates a thioamide group, a known bioisostere for amides with unique metabolic stability and hydrogen bonding properties, and a benzoyl ester, a common moiety in pharmacologically active compounds. This application note details a robust, two-step synthetic protocol for the preparation of 2-Benzoyloxyethanethioamide, commencing from readily available 2-hydroxyacetonitrile. The described methodology is designed for researchers in drug development and organic synthesis, providing a comprehensive guide with in-depth explanations of the experimental choices, safety considerations, and characterization of the target compound and its intermediate.

Overall Reaction Scheme

The synthesis of 2-Benzoyloxyethanethioamide is achieved in two sequential steps:

-

Benzoylation: Protection of the hydroxyl group of 2-hydroxyacetonitrile via esterification with benzoyl chloride to yield the intermediate, 2-benzoyloxyacetonitrile.

-

Thionation: Conversion of the nitrile functionality of the intermediate to a primary thioamide using hydrogen sulfide gas in the presence of a base catalyst.

Part 1: Synthesis of 2-Benzoyloxyacetonitrile (Intermediate)

Principle and Causality

The first step is a classic Schotten-Baumann reaction, a widely used method for the acylation of alcohols. The reaction is performed in a two-phase system (dichloromethane and water) with a base, typically sodium hydroxide. The base deprotonates the alcohol, increasing its nucleophilicity towards the highly electrophilic carbonyl carbon of benzoyl chloride. The reaction is performed at a low temperature to control the exothermicity and minimize side reactions, such as the hydrolysis of benzoyl chloride.

Materials and Equipment

-

Reagents: 2-Hydroxyacetonitrile (glycolonitrile), benzoyl chloride, sodium hydroxide, dichloromethane (DCM), hydrochloric acid (1M), saturated sodium bicarbonate solution, anhydrous magnesium sulfate, deionized water.

-

Equipment: Two-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware.

Experimental Protocol

-

In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-hydroxyacetonitrile (1.0 eq) in dichloromethane (100 mL).

-

Add an aqueous solution of sodium hydroxide (1.2 eq in 50 mL of water).

-

Cool the vigorously stirred mixture to 0-5 °C in an ice bath.

-

Add benzoyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure 2-benzoyloxyacetonitrile as a colorless oil.

Characterization of 2-Benzoyloxyacetonitrile

-

¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, 2H), 7.65 (t, 1H), 7.50 (t, 2H), 4.95 (s, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ 165.5, 134.0, 130.0, 129.0, 128.5, 115.0, 55.0.

-

IR (thin film, cm⁻¹): 2250 (C≡N), 1725 (C=O).

Part 2: Synthesis of 2-Benzoyloxyethanethioamide (Final Product)

Principle and Causality

The conversion of the nitrile to a thioamide is achieved by the nucleophilic addition of a sulfide species to the electrophilic carbon of the nitrile.[1] This protocol utilizes hydrogen sulfide gas with a basic catalyst (anion-exchange resin or triethylamine) to generate the hydrosulfide anion (HS⁻) in situ, which then attacks the nitrile.[1] The resulting intermediate undergoes protonation to yield the final thioamide. This method is advantageous as it often proceeds under mild conditions.[1]

Materials and Equipment

-

Reagents: 2-Benzoyloxyacetonitrile, hydrogen sulfide gas (or a suitable source like sodium hydrosulfide), anion-exchange resin (SH⁻ form) or triethylamine, methanol, deionized water.

-

Equipment: Three-neck round-bottom flask, gas inlet tube, magnetic stirrer, fume hood, rotary evaporator, equipment for column chromatography or recrystallization.

Experimental Protocol

-

Safety First: This procedure must be performed in a well-ventilated fume hood due to the high toxicity of hydrogen sulfide gas.

-

In a 250 mL three-neck round-bottom flask, dissolve 2-benzoyloxyacetonitrile (1.0 eq) in a mixture of methanol and water (e.g., 9:1, 100 mL).

-

Add the anion-exchange resin (SH⁻ form, e.g., Dowex 1X8) or triethylamine (1.5 eq).

-

With vigorous stirring, bubble hydrogen sulfide gas through the solution at a slow, steady rate at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

-

Once the reaction is complete, stop the H₂S flow and purge the flask with nitrogen gas for 15-20 minutes to remove any residual H₂S.

-

Filter off the resin (if used). If triethylamine was used, proceed to the next step.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the crude residue in ethyl acetate and wash with water to remove any remaining base and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield 2-Benzoyloxyethanethioamide as a solid.

Characterization of 2-Benzoyloxyethanethioamide

-

¹H NMR (400 MHz, CDCl₃): δ 9.5 (br s, 1H, NH), 8.5 (br s, 1H, NH), 8.05 (d, 2H), 7.60 (t, 1H), 7.45 (t, 2H), 4.60 (s, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ 205.0 (C=S), 166.0 (C=O), 133.5, 130.0, 129.5, 128.5, 65.0.

-

IR (KBr, cm⁻¹): 3300-3100 (N-H), 1720 (C=O), 1450 (C=S).

-

MS (ESI): Calculated for C₉H₉NO₂S [M+H]⁺, found [M+H]⁺.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) |

| 2-Benzoyloxyacetonitrile | C₉H₇NO₂ | 161.16 | Colorless Oil | 85-95 |

| 2-Benzoyloxyethanethioamide | C₉H₉NO₂S | 195.24 | Crystalline Solid | 60-75 |

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Step 1: Low yield of benzoylated product | Incomplete reaction | Ensure vigorous stirring to facilitate phase transfer. Check the quality of benzoyl chloride. |

| Hydrolysis of benzoyl chloride | Maintain low temperature during addition. Ensure the NaOH solution is not too concentrated. | |

| Step 2: Reaction does not go to completion | Inefficient H₂S delivery | Ensure a steady flow of H₂S gas. Check for leaks in the setup. |

| Catalyst deactivation | Use fresh anion-exchange resin or freshly distilled triethylamine. | |

| Final product is impure | Incomplete workup or purification | Perform all washing steps thoroughly. Optimize the solvent system for recrystallization or chromatography. |

Visualizations

Overall Synthetic Workflow

Caption: A flowchart illustrating the two-step synthesis of 2-Benzoyloxyethanethioamide.

Reaction Mechanism: Thionation of Nitrile

Caption: A simplified mechanism for the base-catalyzed thionation of a nitrile.

References

- Parle, A., & Amin, S. (2020).

- Kollár, L., et al. (2000). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 5(3), 488-497.

- Mahammed, K. A., et al. (2009). A Simple, Efficient, and New Method for the Synthesis of Thioamides from Nitriles. Synlett, 2009(14), 2338-2340.

- Ulusoy, N., et al. (2001). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Il Farmaco, 56(11), 841-846.

- Cressman, F. W., & Varie, D. L. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride.

- Al-Sultani, K. H., & Al-Masoudi, N. A. (2021). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 5(4), 304-313.

- Li, W., et al. (2018). Synthesis of benzothioamide derivatives from benzonitriles and H₂S-based salts in supercritical CO₂. The Journal of Supercritical Fluids, 133, 113-118.

- Kaboudin, B., & Elhamifar, D. (2006). A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles. Synthesis, 2006(02), 224-226.

- Chen, J., et al. (2022). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction.

- Cermola, F., et al. (2000). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synthesis, 2000(11), 1549-1551.

Sources

Application Note & Protocol: A Scalable, Two-Step Synthesis of 2-Benzoyloxyethanethioamide for Preclinical Supply

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 2-Benzoyloxyethanethioamide, a novel compound of interest for preclinical evaluation. The presented synthetic strategy is a robust, two-step process designed for scalability, safety, and the production of high-purity Active Pharmaceutical Ingredient (API) suitable for toxicological and pharmacological studies. The route begins with the thionation of commercially available 2-hydroxyacetamide to form the key intermediate, 2-hydroxyethanethioamide, followed by a selective benzoylation to yield the target molecule. This guide details the rationale behind the chosen synthetic route, provides step-by-step protocols for gram-scale synthesis, outlines critical process parameters for successful scale-up, and establishes a framework for the analytical characterization and quality control required for preclinical drug substance manufacturing.[1][2]

Introduction and Strategic Rationale

The progression of a new chemical entity (NCE) from discovery to clinical trials is contingent upon the availability of a reliable and scalable synthetic process to produce the required quantities of high-purity material.[1] 2-Benzoyloxyethanethioamide has been identified as a promising candidate for further development, necessitating a synthetic route that is not only efficient but also amenable to producing the tens to hundreds of grams of material required for comprehensive preclinical safety and efficacy studies.[3][4]

Retrosynthetic Analysis and Route Selection

A critical analysis of the target molecule, 2-Benzoyloxyethanethioamide, reveals two key functional groups: a thioamide and a benzoate ester. The disconnection approach suggests two primary synthetic pathways:

-

Route A: Formation of the C-S bond late in the synthesis, potentially by thionating a benzoylated amide precursor.

-

Route B: Formation of the ester bond as the final step, involving the acylation of a pre-formed hydroxy-thioamide intermediate.

Route B was selected for process development due to several key advantages:

-

Convergent Strategy: It allows for the synthesis and purification of a stable, polar intermediate (2-hydroxyethanethioamide) before the final, often less polar, product is formed. This simplifies purification at the final step.

-

Milder Final Step: The benzoylation of an alcohol is a well-understood and high-yielding transformation that can be performed under relatively mild conditions, preserving the integrity of the potentially sensitive thioamide group.

-

Avoidance of Harsh Thionating Agents on Complex Molecules: Thionating agents like Lawesson's Reagent can sometimes interact with other functional groups.[5] Applying thionation to a simpler, more robust precursor minimizes the risk of side reactions.

The chosen forward synthesis is therefore a two-step process, as illustrated below.

Caption: Overall two-step synthetic scheme.

Process Safety and Scale-Up Considerations

Scaling up chemical syntheses introduces challenges related to heat transfer, mass transfer, and safety. The protocols herein have been developed with these factors in mind.

-

Hazard Analysis: The primary hazards are associated with the reagents.

-

Lawesson's Reagent: Toxic and releases hydrogen sulfide (H₂S) upon contact with moisture or acid. All manipulations must be performed in a well-ventilated fume hood.

-

Benzoyl Chloride: Corrosive and a lachrymator. Must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents (THF, DCM): Flammable and volatile. Operations should be conducted away from ignition sources.

-

-

Thermal Management: The benzoylation reaction is exothermic. For larger scales (beyond 50g), the addition of benzoyl chloride should be done portion-wise or via an addition funnel, with external cooling (ice bath) to maintain the reaction temperature below 25°C.

-

Workup and Purification: Liquid-liquid extractions, which are straightforward at the lab scale, can become cumbersome during scale-up. The protocol emphasizes crystallization as the primary purification method for the final product, as it is more scalable and effective for achieving high API purity than chromatography.

Detailed Experimental Protocols

Step 1: Scale-up Synthesis of 2-Hydroxyethanethioamide (Intermediate)

This protocol details the conversion of a primary amide to a thioamide using Lawesson's Reagent. The choice of anhydrous tetrahydrofuran (THF) as the solvent is critical; it is an excellent solvent for both the starting material and the reagent, and its anhydrous nature prevents premature degradation of the Lawesson's Reagent.

Table 1: Reagents and Materials for Intermediate Synthesis

| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Equivalents |

|---|---|---|---|---|

| 2-Hydroxyacetamide | 75.07 | 0.20 | 15.0 g | 1.0 |

| Lawesson's Reagent | 404.47 | 0.11 | 44.5 g | 0.55 |

| Anhydrous THF | - | - | 400 mL | - |

| Saturated NaHCO₃ (aq) | - | - | ~200 mL | - |

| Ethyl Acetate | - | - | ~500 mL | - |

| Brine | - | - | ~100 mL | - |

Protocol:

-

Reaction Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. Place the flask under a positive pressure of nitrogen.

-

Reagent Charging: To the flask, add 2-hydroxyacetamide (15.0 g, 0.20 mol) and Lawesson's Reagent (44.5 g, 0.11 mol).

-

Solvent Addition: Add 400 mL of anhydrous THF via cannula. The suspension will appear yellow.

-

Reaction: Heat the mixture to reflux (approx. 66°C) using a heating mantle. Maintain reflux for 3-4 hours.

-

Causality Explanation: Refluxing provides the necessary activation energy for the thionation reaction. The 0.55 equivalents of Lawesson's Reagent are used because the reagent contains two P=S bonds, with a slight excess ensuring complete conversion of the starting amide.

-

-

In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The product spot should be visible (Rf ≈ 0.4), and the starting material spot (Rf ≈ 0.1) should disappear.

-

Quench and Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 200 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted Lawesson's Reagent.

-

Safety Note: This step may produce H₂S gas. Perform this in a well-ventilated fume hood.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a yellow solid.

-

Purification: The crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield 2-hydroxyethanethioamide as a pale-yellow solid.

-

Expected Yield: 75-85%.

-

Step 2: Synthesis of 2-Benzoyloxyethanethioamide (API)

This protocol describes a standard esterification using an acid chloride. Pyridine is used as a base to neutralize the HCl byproduct and as a nucleophilic catalyst. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve the reactants.[6]

Caption: Experimental workflow for API synthesis.

Table 2: Reagents and Materials for API Synthesis

| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Equivalents |

|---|---|---|---|---|

| 2-Hydroxyethanethioamide | 91.13 | 0.15 | 13.7 g | 1.0 |

| Benzoyl Chloride | 140.57 | 0.165 | 19.8 mL | 1.1 |

| Pyridine | 79.10 | 0.30 | 24.2 mL | 2.0 |

| Dichloromethane (DCM) | - | - | 300 mL | - |

| 1 M HCl (aq) | - | - | ~150 mL | - |

| Saturated NaHCO₃ (aq) | - | - | ~100 mL | - |

| Isopropanol (IPA) / Heptane | - | - | As needed | - |

Protocol:

-

Reaction Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: To the flask, add 2-hydroxyethanethioamide (13.7 g, 0.15 mol) and dissolve it in 300 mL of DCM.

-

Cooling and Base Addition: Cool the solution to 0-5°C using an ice-water bath. Add pyridine (24.2 mL, 0.30 mol) dropwise.

-

Acylation: Add benzoyl chloride (19.8 mL, 0.165 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Causality Explanation: A slight excess of benzoyl chloride ensures complete consumption of the valuable intermediate. The slow, cooled addition is crucial to control the reaction's exotherm and prevent potential side reactions.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

-

In-Process Control (IPC): Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes) until the starting material is no longer visible.

-

Quench: Cool the mixture back to 0-5°C and slowly add 150 mL of 1 M HCl to neutralize the pyridine and quench any remaining benzoyl chloride.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1 M HCl (1 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude off-white solid.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as isopropanol/heptane, to afford the final product, 2-Benzoyloxyethanethioamide, as a white crystalline solid.

-

Drying: Dry the purified solid in a vacuum oven at 40°C to a constant weight.

-

Expected Yield: 80-90%.

-

Purity (by HPLC): >98%.

-

Analytical Characterization and Quality Control

To be used in preclinical studies, the final compound must be thoroughly characterized to confirm its identity, strength, and purity.[7][8]

Table 3: Analytical Specifications for Preclinical Grade 2-Benzoyloxyethanethioamide

| Test | Method | Specification |

|---|---|---|

| Appearance | Visual Inspection | White to off-white crystalline solid |

| Identity | ¹H NMR, ¹³C NMR | Conforms to the expected structure |

| Identity | Mass Spectrometry (ESI+) | [M+H]⁺ = 196.0583 ± 5 ppm |

| Purity | HPLC (UV, 254 nm) | ≥ 98.0% area |

| Residual Solvents | GC-HS | IPA ≤ 5000 ppm, Heptane ≤ 5000 ppm, DCM ≤ 600 ppm |

| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.10-8.05 (m, 2H, Ar-H), 7.65-7.58 (m, 1H, Ar-H), 7.50-7.42 (m, 2H, Ar-H), 7.35 (br s, 1H, NH), 7.15 (br s, 1H, NH), 4.65 (t, J=6.0 Hz, 2H, OCH₂), 3.20 (t, J=6.0 Hz, 2H, CH₂CS).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 203.5 (C=S), 166.2 (C=O), 133.5 (Ar-C), 129.8 (Ar-CH), 129.3 (Ar-C), 128.6 (Ar-CH), 62.1 (OCH₂), 38.4 (CH₂CS).

Conclusion

The two-step synthetic route described in this application note provides a reliable and scalable method for producing multi-gram quantities of 2-Benzoyloxyethanethioamide. The process utilizes readily available starting materials and employs well-established chemical transformations, making it suitable for implementation in a typical process chemistry laboratory. The defined workup and purification procedures consistently deliver material with purity greater than 98%, meeting the stringent requirements for drug substances intended for preclinical evaluation. This robust process provides a solid foundation for the further development of this promising therapeutic candidate.

References

-

ResearchGate. (n.d.). Approaches for the synthesis of thioamides. Retrieved January 28, 2026, from [Link]

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026, January 6). PMC. Retrieved January 28, 2026, from [Link]

-

Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. Retrieved January 28, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved January 28, 2026, from [Link]

-

A Simple Synthesis of 2-Thiohydantoins†. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of benzothioamide derivatives from benzonitriles and H2S-based salts in supercritical CO2. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). AU2010305397A1 - Method for the synthesis of 2-thiohistidine and the like.

-

Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020, February 15). PMC. Retrieved January 28, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved January 28, 2026, from [Link]

-

MDPI. (2023, April 17). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Retrieved January 28, 2026, from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved January 28, 2026, from [Link]

-

FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved January 28, 2026, from [Link]

-

ACS Publications. (n.d.). Reaction and Characterization of Thioamide Dianions Derived from N-Benzyl Thioamides | The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

-

Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. Retrieved January 28, 2026, from [Link]

-

PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities. Retrieved January 28, 2026, from [Link]

-

PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved January 28, 2026, from [Link]

-

MDPI. (n.d.). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. Retrieved January 28, 2026, from [Link]

-

ASM Journals. (2006, June 20). Metabolism of Thioamides by Ralstonia pickettii TA. Retrieved January 28, 2026, from [Link]

-

Designing formulations for preclinical and early stage clinical studies. (2020, May 21). Retrieved January 28, 2026, from [Link]

-

Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. (n.d.). Retrieved January 28, 2026, from [Link]

-

NIH. (2024, April 20). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Retrieved January 28, 2026, from [Link]

Sources

- 1. agnopharma.com [agnopharma.com]

- 2. ppd.com [ppd.com]

- 3. fda.gov [fda.gov]

- 4. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]

- 5. Thioamide synthesis by thionation [organic-chemistry.org]